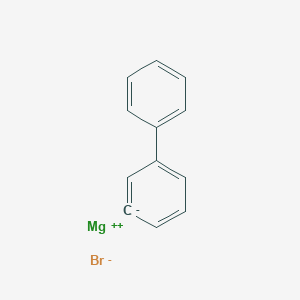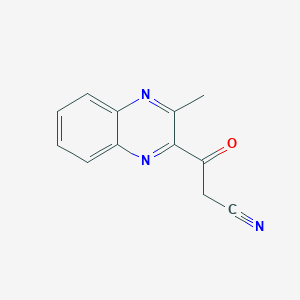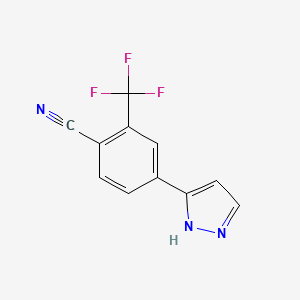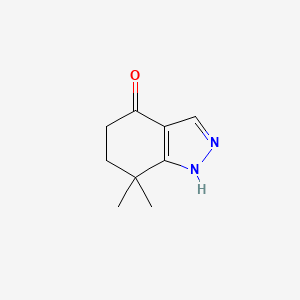![molecular formula C13H19FN2O B8351742 (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and methoxy groups in its structure can significantly influence its biological activity and pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the methoxy group may influence the compound’s solubility and metabolic stability, further affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups. These features can significantly influence its pharmacological properties, making it a valuable compound for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C13H19FN2O |
|---|---|
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
(3R,5R)-5-fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C13H19FN2O/c1-17-13-4-2-10(3-5-13)7-16-8-11(14)6-12(15)9-16/h2-5,11-12H,6-9,15H2,1H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
MWYYPTBESHJHCO-VXGBXAGGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN2C[C@@H](C[C@H](C2)F)N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CC(CC(C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid](/img/structure/B8351660.png)



![Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate](/img/structure/B8351683.png)




![Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8351722.png)




